Multi-CYP Metabolic Stability Profile: Low Inhibition Liability Across CYP3A2, CYP1A2, and CYP2D1
In a panel of rat liver microsome assays curated by ChEMBL, compound 325979-26-8 demonstrated uniformly weak inhibition across multiple cytochrome P450 isoforms. Against CYP3A2 (midazolam substrate), the Ki was 5.26 × 10^4 nM (52.6 µM); against CYP1A2 (phenacetin substrate), Ki = 1.27 × 10^5 nM (127 µM); and against CYP2D1 (dextromethorphan substrate), Ki = 1.79 × 10^5 nM (179 µM) [1]. This multi-isoform weak inhibition profile contrasts with known benzimidazole CYP inhibitors such as thiabendazole, which inhibits CYP1A2 with Ki = 1.54 µM (approximately 82-fold more potent) [2]. The consistently high Ki values (>50 µM across all tested isoforms) indicate a low intrinsic potential for CYP-mediated drug-drug interactions, a property that is not universal among benzimidazole derivatives.
| Evidence Dimension | CYP450 isoform inhibition (Ki) |
|---|---|
| Target Compound Data | CYP3A2 Ki = 52,600 nM; CYP1A2 Ki = 127,000 nM; CYP2D1 Ki = 179,000 nM |
| Comparator Or Baseline | Thiabendazole: CYP1A2 Ki = 1,540 nM (literature reference benchmark); general benzimidazole class showing variable CYP inhibition |
| Quantified Difference | ~82-fold weaker CYP1A2 inhibition vs. thiabendazole; all Ki values > 50 µM indicating predictably low DDI risk across the panel |
| Conditions | Rat liver microsomes; substrates: midazolam (CYP3A2), phenacetin (CYP1A2), dextromethorphan (CYP2D1); data curated from Qingdao University Medical College via ChEMBL |
Why This Matters
For procurement decisions in early drug discovery programs, a compound with multi-isoform CYP Ki values consistently exceeding 50 µM provides a favorable developability flag that is quantitatively distinguishable from benzimidazole analogs with sub-micromolar CYP inhibition.
- [1] BindingDB. BDBM50592756 (CHEMBL5182450): CYP3A2 Ki = 5.26E+4 nM; CYP1A2 Ki = 1.27E+5 nM; CYP2D1 Ki = 1.79E+5 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50592756 (accessed 2026-05-12). View Source
- [2] Bapiro, T. E. et al. Thiabendazole CYP1A2 inhibition data. Patent/comparator reference: Ki = 1.54 µM for CYP1A2. Referenced in patents.justia.com (US pharmaceutical combinations comprising mebendazole and CYP1A2 inhibitor). View Source
